eIF4A3-IN-13 is classified as an inhibitor of the eukaryotic initiation factor 4A-3, which belongs to the DEAD-box protein family. This family is characterized by a conserved motif that indicates RNA helicase activity. The compound was identified through high-throughput screening methods aimed at discovering small molecules that can modulate the function of eIF4A3, particularly in the context of diseases such as cancer where mRNA regulation is disrupted.
The synthesis of eIF4A3-IN-13 typically involves multi-step organic synthesis techniques. Initial steps may include the formation of key intermediates through reactions such as nucleophilic substitutions or coupling reactions. The final compound is often purified using chromatography techniques to ensure high purity and yield.
The molecular structure of eIF4A3-IN-13 includes several functional groups that contribute to its binding affinity for eIF4A3. The compound's design typically features a core scaffold that allows for specific interactions with the target protein.
eIF4A3-IN-13 primarily engages in non-covalent interactions with its target protein, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions are crucial for the inhibition mechanism.
eIF4A3-IN-13 functions by binding to eIF4A3, inhibiting its helicase activity and preventing it from forming functional complexes with RNA and other proteins involved in mRNA processing. This inhibition can lead to an accumulation of unprocessed mRNA or altered splicing patterns.
eIF4A3-IN-13 is typically characterized by:
eIF4A3-IN-13 has potential applications in:
eIF4A3-IN-13 (Compound 75) is a structurally optimized silvestrol analogue designed to selectively target eukaryotic initiation factor 4A3 (eIF4A3), a DEAD-box RNA helicase and core component of the exon junction complex (EJC) [5] [10]. Its mechanism involves precise disruption of eIF4A3-dependent RNA processing, translation initiation, and spliceosome functions.
eIF4A3-IN-13 exploits structural vulnerabilities in eIF4A3’s helicase core. The compound binds the RecA-like domains of eIF4A3, which house the DEAD-box motif (residues 187–190) critical for ATP hydrolysis and RNA unwinding [10]. Key interactions include:
Table 1: Structural Features of eIF4A3 Targeted by eIF4A3-IN-13
Domain/Motif | Residue Range | Function | Impact of Inhibition |
---|---|---|---|
DEAD-box | 187–190 | ATP hydrolysis | Loss of helicase activity |
Q motif | 38–60 | Nucleotide sensing | Reduced ATP binding |
RecA-1 domain | 69–160 | RNA binding | mRNA substrate exclusion |
RecA-2 domain | 170–239 | Helicase activity | Conformational lock |
eIF4A3-IN-13 disrupts eIF4F complex formation by preventing eIF4A3’s recruitment to eIF4G. This is evidenced by:
Table 2: eIF4A3-IN-13 Activity in eIF4F Disruption Assays
Assay System | EC₅₀ | Target Process | Biological Impact |
---|---|---|---|
myc-5′UTR-luciferase | 0.6 nM | eIF4F assembly inhibition | MYC oncogene suppression |
tubulin-5′UTR-luciferase | 15 nM | eIF4F assembly inhibition | Cytoskeletal dysregulation |
MDA-MB-231 cell growth | 0.4 nM | Global translation arrest | Tumor proliferation blockade |
Beyond translation, eIF4A3-IN-13 suppresses eIF4A3’s RNA helicase function, derailing spliceosome dynamics:
Table 3: Functional Impacts on RNA Processing
Process | Change | Detection Method | Downstream Effect |
---|---|---|---|
NMD suppression | +42% transcripts | RNA-seq | PTC-containing mRNA accumulation |
Alternative splicing | 1,279 events | MISO/VAST-TOOLS | Proteome diversity loss |
Stress granule formation | Abolished | Immunofluorescence | Loss of translational pausing |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: